4-Bromo-2-(oxan-4-yloxy)aniline
Description
The compound comprises an aniline ring substituted at the 4-position with a bromine atom and at the 2-position with an oxane (tetrahydropyran) ring via an ether linkage.
Properties
IUPAC Name |
4-bromo-2-(oxan-4-yloxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNINALHNVTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxan-4-yloxy)aniline typically involves the protection of the aniline nitrogen followed by bromination and subsequent etherification. One common method includes:
Protection of Aniline Nitrogen: The aniline nitrogen is protected using tert-butylsilyl chloride in the presence of methyllithium, which activates the nitrogen for subsequent reactions.
Etherification: The brominated intermediate is then reacted with oxane derivatives to introduce the oxane ring, forming the final product.
Industrial Production Methods
Industrial production of 4-Bromo-2-(oxan-4-yloxy)aniline may involve similar steps but optimized for large-scale synthesis. This includes the use of eco-friendly solvents like 2-methyltetrahydrofuran and efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxan-4-yloxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The aniline group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used with boronic acids or esters.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the aniline group.
Major Products
Scientific Research Applications
4-Bromo-2-(oxan-4-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical modifications.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)aniline involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the aniline group. These reactive sites allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The following table summarizes key analogs of 4-bromo-2-substituted anilines, highlighting structural variations, molecular weights, and physical properties:
Key Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) in 4-Bromo-2-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing the electrophilic character of the aromatic ring, which is useful in electrophilic substitution reactions .
Steric Effects :
- Bulky groups like the tert-butyldimethylsilyl (tBDMS)-protected hydroxymethyl in 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline introduce steric hindrance, which can influence reaction regioselectivity and crystallization behavior .
Biological and Material Applications: Pyridine-containing analogs (e.g., 4-Bromo-2-(pyridine-2-carboximidoyl)aniline) are often employed as ligands for transition-metal catalysts or in coordination chemistry due to their chelating ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
